[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride
Overview
Description
[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride is a useful research compound. Its molecular formula is C4H13ClN2O2S and its molecular weight is 188.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that hydrazine derivatives, such as this compound, often interact with carbonyl compounds, particularly aldehydes and ketones .
Mode of Action
[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride, as a hydrazine derivative, can react with aldehydes and ketones to form hydrazones . This reaction involves the nitrogen atom in the hydrazine moiety acting as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group .
Biochemical Pathways
The formation of hydrazones from this compound and carbonyl compounds is a key step in several biochemical pathways. These pathways often involve the reduction of carbonyl compounds to corresponding alkanes . The exact downstream effects depend on the specific carbonyl compound involved in the reaction.
Result of Action
The primary result of the action of this compound is the formation of hydrazones when it reacts with aldehydes and ketones . These hydrazones can then be further converted to corresponding alkanes . This conversion can have various molecular and cellular effects, depending on the specific carbonyl compound involved in the reaction.
Biochemical Analysis
Biochemical Properties
[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. For example, it can interact with cysteine residues in proteins, forming stable sulfonamide linkages . This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby affecting cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression patterns and metabolic fluxes within the cell. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further impact cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. For instance, the compound can form covalent bonds with the thiol groups of cysteine residues, leading to enzyme inactivation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic fluxes and altering the levels of key metabolites. The compound can also affect the activity of enzymes involved in detoxification processes, such as glutathione S-transferases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound can accumulate in specific tissues, depending on its affinity for certain cellular components. This localization can influence its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals . This localization can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-ethylsulfonylethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-2-9(7,8)4-3-6-5;/h6H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYZPLGJICLKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.